1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine

Catalog No.
S15843504
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine

Product Name

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine

IUPAC Name

1-cyclopropyl-2-(4-methoxyphenyl)ethanamine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-14-11-6-2-9(3-7-11)8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3

InChI Key

ADSBGXDRKNMJER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C2CC2)N

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a 4-methoxyphenyl substituent attached to an ethanamine backbone. Its molecular formula is C12H17NOC_{12}H_{17}NO, with a molecular weight of approximately 191.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its chiral properties and ability to serve as a versatile intermediate in various

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or other reduced products.
  • Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

These reactions highlight the compound's versatility and potential for further functionalization in organic synthesis.

The biological activity of 1-cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine has been explored in various studies. It exhibits potential as a pharmacological agent due to its interaction with specific biological targets. For instance, it may act on neurotransmitter systems, influencing pathways related to mood and cognition. The presence of the methoxy group can enhance lipophilicity, potentially improving bioavailability in biological systems.

Several synthetic routes have been developed for the preparation of 1-cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine:

  • Cyclopropanation Reaction: This method involves the cyclopropanation of suitable precursors, such as styrene derivatives, using diazomethane or similar carbene sources under controlled conditions.
  • Chiral Resolution Methods: The compound can also be synthesized through chiral resolution techniques, utilizing chiral auxiliary agents to achieve high enantiomeric purity.
  • Improved Synthesis Processes: Recent patents describe efficient processes that avoid hazardous chemicals and achieve high yields with >99% chiral purity, making them suitable for commercial applications .

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine has several applications in:

  • Medicinal Chemistry: Its unique structural features make it a candidate for developing new therapeutics targeting various diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules, particularly in asymmetric synthesis.
  • Chiral Catalysis: The compound is useful as a chiral resolving agent and catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Interaction studies involving 1-cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine have indicated its potential effects on various molecular targets. It may interact with enzymes and receptors involved in neurotransmission and metabolic pathways. Understanding these interactions is crucial for elucidating its pharmacological profile and optimizing its therapeutic applications.

Several compounds share structural similarities with 1-cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine. Here are some notable examples:

Compound NameStructureKey Differences
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amineCyclopropyl + 3-methoxyDifferent methoxy position on phenyl ring
1-Cyclopropyl-2-(4-hydroxyphenyl)ethan-1-amineCyclopropyl + 4-hydroxyHydroxy group instead of methoxy
1-Cyclopropyl-2-(4-chlorophenyl)ethan-1-amineCyclopropyl + 4-chloroChlorine substituent affecting reactivity
(R)-1-(4-Methoxyphenyl)ethan-1-amineNo cyclopropane ringLacks cyclopropane structure

These compounds differ primarily in their substituents on the phenyl ring or the presence of the cyclopropane structure, which significantly influences their chemical behavior and biological activity. The unique combination of the cyclopropyl group and the methoxy substitution in 1-cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine contributes to its distinctive properties and potential applications in drug development and organic synthesis.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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